molecular formula C14H14O4S B1426881 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid CAS No. 1407126-29-7

4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid

Cat. No. B1426881
M. Wt: 278.33 g/mol
InChI Key: CDRPHKJRXHUMQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid” is a chemical compound with the CAS Number: 1407126-29-7 . It has a molecular weight of 278.33 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name of the compound is 4-methoxy-2-[2-(3-thienyl)ethoxy]benzoic acid . The InChI code is 1S/C14H14O4S/c1-17-11-2-3-12(14(15)16)13(8-11)18-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 278.33 . It is a powder that is stored at room temperature .

Scientific Research Applications

Crystalline Structures and Molecular Interactions

Research by Raffo et al. (2014) focused on alkoxy-substituted benzoic acids, including derivatives similar to 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid. They studied the crystalline structures and molecular interactions of these compounds, revealing how hydrogen bonding and Van der Waals interactions influence their packing arrangements in crystal lattices (Raffo et al., 2014).

Synthesis and Characterization of Copolymers

In a study by Chang-Chien and Lee (1996), a derivative of 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid was synthesized and characterized, focusing on its incorporation into side-chain liquid crystalline copolysiloxane polymers. This research highlights the compound's utility in creating materials with specific thermal and optical properties (Chang-Chien & Lee, 1996).

Development of Chemosensors

Tharmaraj, Devi, and Pitchumani (2012) developed a chemosensor using a structurally similar compound to 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid. This chemosensor was highly selective for Ag+ ions, demonstrating the potential of such compounds in detecting specific metal ions (Tharmaraj, Devi, & Pitchumani, 2012).

Advanced Material Synthesis

Sivakumar et al. (2010) used derivatives of 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid in synthesizing lanthanide coordination compounds. These compounds were studied for their photoluminescent properties, influenced by electron-releasing or electron-withdrawing substituents, showing the compound's relevance in material science and luminescence research (Sivakumar et al., 2010).

Luminescence Sensitization

Viswanathan and Bettencourt-Dias (2006) explored thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid, as potential sensitizers of Eu(III) and Tb(III) luminescence. Their findings contribute to the understanding of energy-transfer pathways in luminescent lanthanide complexes (Viswanathan & Bettencourt-Dias, 2006).

properties

IUPAC Name

4-methoxy-2-(2-thiophen-3-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4S/c1-17-11-2-3-12(14(15)16)13(8-11)18-6-4-10-5-7-19-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRPHKJRXHUMQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-[2-(thiophen-3-yl)ethoxy]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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